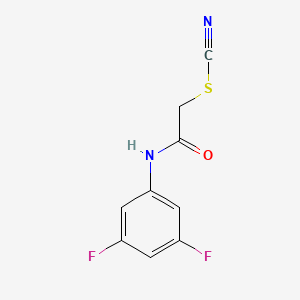
Disperse Yellow 104
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse Yellow 104 is an organic pigment commonly used in the dye and paint industries. It is known for its bright yellow color and high hiding power. This compound is primarily used for dyeing and printing polyester and its blended fabrics. This compound is an environmentally friendly dye that can replace banned dyes such as Disperse Yellow 23 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 104 involves the reaction of appropriate aromatic amines with nitrous acid to form diazonium salts, which are then coupled with suitable coupling components. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salts and using acidic or neutral conditions for the coupling reaction .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch or continuous processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then isolated, purified, and formulated into a powder or paste form for commercial use .
化学反応の分析
Types of Reactions: Disperse Yellow 104 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones on the aromatic rings.
科学的研究の応用
Disperse Yellow 104 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photostability.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings
作用機序
The mechanism of action of Disperse Yellow 104 involves its interaction with hydrophobic fibers such as polyester. The dye molecules are dispersed in water with the help of dispersing agents and then transferred to the fiber surface. The dye molecules penetrate the fiber and form a solid solution within the fiber matrix. The interaction is primarily driven by van der Waals forces and hydrophobic interactions .
類似化合物との比較
- Disperse Yellow 23
- Disperse Yellow 86
- Disperse Yellow 42
- Disperse Yellow GLFS
Comparison: Disperse Yellow 104 is unique due to its high hiding power and environmental friendliness. Unlike some other disperse dyes, it does not contain harmful substances and can be used as a safer alternative. It also exhibits excellent light and wash fastness, making it suitable for various industrial applications .
This compound stands out among its peers for its combination of vibrant color, stability, and safety, making it a valuable compound in both research and industry.
特性
CAS番号 |
12270-42-7 |
|---|---|
分子式 |
C20H15IN4O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




